molecular formula C11H22O2 B8787827 (5-Methoxy-1,5-dimethylhexyl)oxirane CAS No. 40454-19-1

(5-Methoxy-1,5-dimethylhexyl)oxirane

Cat. No. B8787827
CAS RN: 40454-19-1
M. Wt: 186.29 g/mol
InChI Key: MHVFOTUBLLMFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03963648

Procedure details

A solution of 186 g, 7, 8-epoxy-2-methoxy-2, 6-dimethyloctane and 5 g sodium carbonate in 100 ccs isopropanol was hydrogenated in the presence of 2 g Raney nickel at 120°C and 150 psi hydrogen pressure over 16 hours. The product was filtered and fractionally distilled to give 75 g methoxy-citronellol and 105 g methoxyelgenol. (R=Methyl). Methoxyelgenol has a marked long lasting sandalwood odour with rose undertones.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH:3]([CH:4]([CH3:13])[CH2:5][CH2:6][CH2:7][C:8]([O:11][CH3:12])([CH3:10])[CH3:9])[CH2:2]1.[C:14](=O)([O-])[O-:15].[Na+].[Na+].[H][H]>[Ni].C(O)(C)C>[CH3:14][O:15][CH2:10]/[C:8](=[CH:7]\[CH2:6][CH2:5][CH:4]([CH2:3][CH2:2][OH:1])[CH3:13])/[CH3:9].[CH3:13][CH:4]([CH:3]([OH:1])[CH3:2])[CH2:5][CH2:6][CH2:7][C:8]([O:11][CH3:12])([CH3:9])[CH3:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1C(CCCC(C)(C)OC)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product was filtered
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
COC\C(\C)=C/CCC(C)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
Name
Type
product
Smiles
CC(CCCC(C)(C)OC)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 105 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.